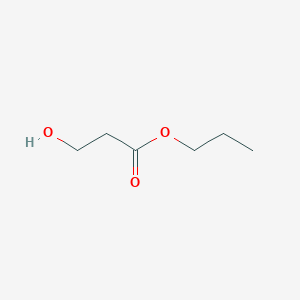

Propyl 3-hydroxypropanoate

Übersicht

Beschreibung

Propyl 3-hydroxypropanoate, also known as 3-Hydroxypropionic acid (3-HP), is a carboxylic acid and specifically a beta hydroxy acid . It is a promising monomer of the polyhydroxyalkanoate (PHA) family of material properties similar to other short chain lengths (SCL) PHAs like poly(3-hydroxybutyrate) [poly(3HB)] . It is a well-characterized polyester, biodegradable, biocompatible, and has excellent mechanical properties .

Synthesis Analysis

3-HP can be produced using engineered strains for its high yield synthesis . A potential biochemical route to 3-HP from pyruvate through β-alanine has been investigated . A mathematical model for the reaction kinetics of the metabolites involved in this pathway has been developed .Molecular Structure Analysis

The molecular formula of 3-Hydroxypropanoate anion is CHO with an average mass of 89.071 Da and a monoisotopic mass of 89.024422 Da .Chemical Reactions Analysis

The 3-HP production involves critical biosynthetic production pathways comparing the yields and titers achieved in different Microbial cell Factories . The β-alanine biosynthetic pathway is efficient in producing poly (3HP) .Physical and Chemical Properties Analysis

3-HP is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Chemical Production

Methyl 3-Hydroxypropanoate Synthesis : A technical process synthesizes methyl 3-hydroxypropanoate, an intermediate in propane-1,3-diol production, using epoxy ethane as the raw material. This synthesis is important for the production of various chemicals, including derivatives of 3-hydroxypropanoate (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Production from Biomass-Derived Levulinic Acid : 3-Hydroxypropanoic acid, a precursor to acrylic acid, can be produced by oxidizing levulinic acid with hydrogen peroxide. This biomass-derived approach offers a sustainable route for chemical production (Linglin Wu, S. Dutta, & M. Mascal, 2015).

Bioengineering and Biotechnology

Bioplastic Production : 3-Hydroxypropanoic acid is used as a precursor in the industrial production of various chemicals and bioplastics. Metabolic engineering and synthetic biology have led to more efficient bio-production methods (C. Jers, Aida Kalantari, Abhroop Garg, & I. Mijakovic, 2019).

Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates (PHAs), including derivatives of 3-hydroxypropanoate, are used in medical devices and tissue engineering due to their biodegradability and thermoprocessable properties. They are vital for developing various medical devices and scaffolds (Guoqiang Chen & Qiong Wu, 2005).

Chemical Building Blocks and Green Chemistry

Eco-Sustainable Chemical Processes : Advances in eco-sustainable processes leading to 3-hydroxypropanoic acid have highlighted the potential of catalytic chemical methods, underscoring its role as a potential building block for organic synthesis and high-performance polymers (C. Pina, E. Falletta, & M. Rossi, 2011).

Renewable Acrylonitrile Production : A process using an ester (ethyl 3-hydroxypropanoate) from sugars, catalyzed by titania, efficiently produces acrylonitrile, a plastic and fiber precursor. This sustainable approach offers an alternative to petroleum-derived feedstocks (E. Karp et al., 2017).

Wirkmechanismus

Target of Action

Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a platform chemical with a wide range of potential applications . The primary targets of 3-HP are the enzymes involved in its biosynthesis pathway, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These enzymes play a crucial role in the conversion of substrates into 3-HP.

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of 3-HP. For instance, pyruvate carboxylase converts pyruvate into oxaloacetate, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The interaction of 3-HP with these enzymes results in the production of 3-HP, which can be used for the production of various value-added chemicals .

Biochemical Pathways

The biosynthesis of 3-HP involves several biochemical pathways. One of the most significant is the oxaloacetate pathway, which was successfully established for 3-HP biosynthesis . In this pathway, pyruvate is converted into oxaloacetate by pyruvate carboxylase, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The downstream effects of these pathways include the production of 3-HP, which can be used for the production of various value-added chemicals .

Pharmacokinetics

It is known that 3-hp can be produced in genetically engineered saccharomyces cerevisiae, suggesting that it can be absorbed and metabolized by these organisms

Result of Action

The result of 3-HP’s action is the production of 3-HP, which can be used for the production of various value-added chemicals . For instance, 3-HP can be used for the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . It can also undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .

Action Environment

The action of 3-HP is influenced by various environmental factors. For instance, the production of 3-HP in Saccharomyces cerevisiae is influenced by the regulation of the dephosphorylation of hexokinase and citrate synthase, which enhances the cytoplasmic and mitochondrial energy metabolism, respectively . This suggests that the action, efficacy, and stability of 3-HP can be influenced by the metabolic state of the organism in which it is produced .

Zukünftige Richtungen

3-HP is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .

Eigenschaften

IUPAC Name |

propyl 3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCDNPMGXGIVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)